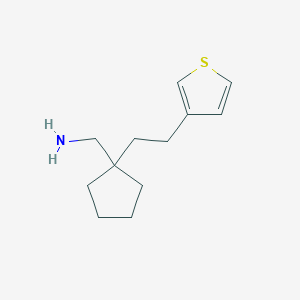
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is an organic compound with the molecular formula C12H19NS It is a derivative of cyclopentylmethanamine, where the cyclopentyl group is substituted with a thiophen-3-yl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Thiophen-3-yl Ethyl Intermediate: This step involves the alkylation of thiophene with an appropriate alkyl halide to form the thiophen-3-yl ethyl intermediate.
Cyclopentylmethanamine Formation: Cyclopentylmethanamine is synthesized through the reaction of cyclopentylmethyl chloride with ammonia or an amine.
Coupling Reaction: The final step involves the coupling of the thiophen-3-yl ethyl intermediate with cyclopentylmethanamine under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: N-substituted derivatives of this compound.
Applications De Recherche Scientifique
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethanamine: Lacks the thiophen-3-yl ethyl group, resulting in different chemical and biological properties.
Thiophen-3-yl Ethylamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Uniqueness
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is unique due to the presence of both the cyclopentyl and thiophen-3-yl ethyl groups, which confer distinct structural and functional properties
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
[1-(2-thiophen-3-ylethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H19NS/c13-10-12(5-1-2-6-12)7-3-11-4-8-14-9-11/h4,8-9H,1-3,5-7,10,13H2 |
Clé InChI |
ZRRBBLOPJOBFGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCC2=CSC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


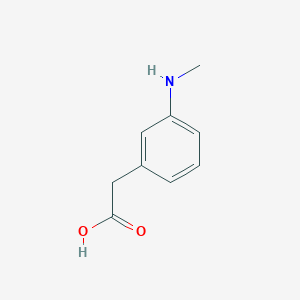
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
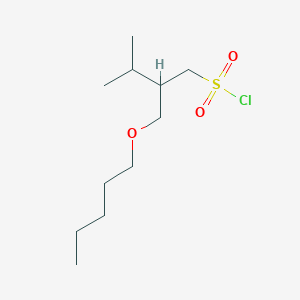
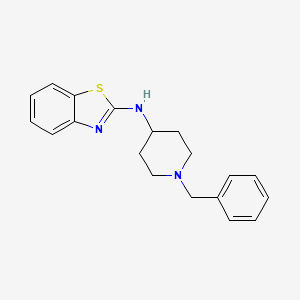
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
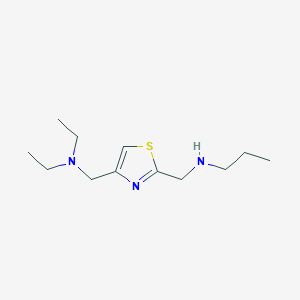

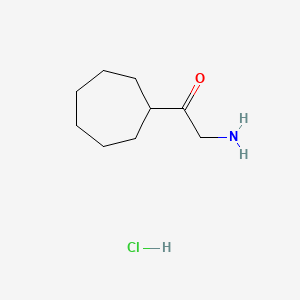
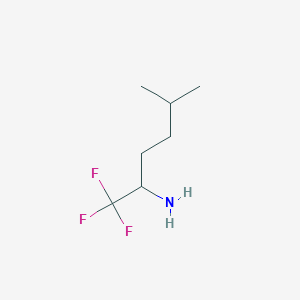
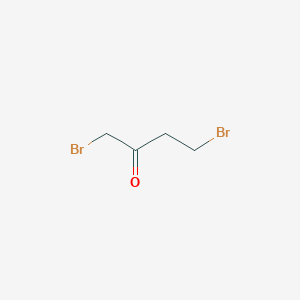
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
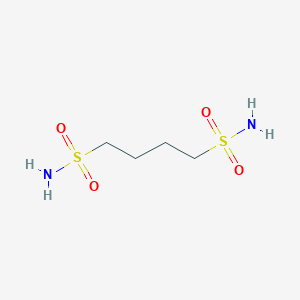
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
